

A Technical Guide to the Biological Activity of GSK-1482160

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Compound of Interest

Compound Name: GSK-1482160 (isomer)

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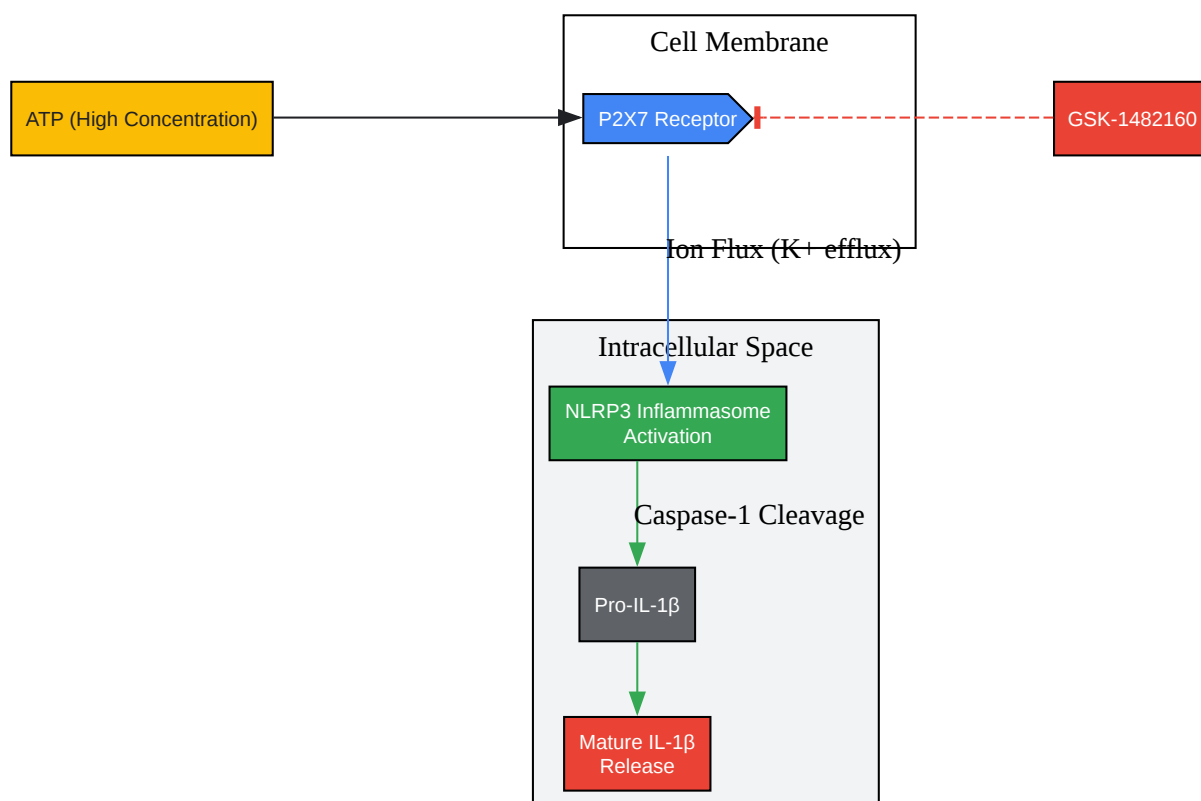
Introduction

GSK-1482160 is a potent, orally bioavailable, and brain-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] Synthesized from L-pyroglutamic acid, GSK-1482160 is the (S)-enantiomer of N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxo-L-prolinamide.[1][3] While its corresponding (R)-isomer has also been synthesized, public domain literature does not currently provide comparative biological activity data. This guide will provide an in-depth overview of the known biological activity of GSK-1482160, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

GSK-1482160 functions as a negative allosteric modulator of the P2X7 receptor.[1][2][4] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine triphosphate (ATP).[2] By binding to this allosteric site, GSK-1482160 reduces the efficacy of ATP at the P2X7 receptor without affecting ATP's binding affinity.[1][5] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia.[2] Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in downstream events including the processing and release of the pro-inflammatory cytokine interleukin-1 β (IL-1 β).[1][5] By modulating P2X7R activity, GSK-1482160 effectively inhibits the release of IL-1 β , which is a key mediator of inflammation.[1]

P2X7 Receptor Signaling Pathway Modulation by GSK-1482160



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Caption: P2X7R signaling and inhibition by GSK-1482160.

Quantitative Biological Activity Data

The biological activity of GSK-1482160 has been quantified across various assays and species. The data is summarized in the tables below.

Table 1: In Vitro Potency of GSK-1482160

Parameter	Species	Value	Reference
pIC50	Human	8.5	[1]
pIC50	Rat	6.5	[1]

Table 2: Binding Affinity of [11C]GSK-1482160

Parameter	Preparation	Value	Reference
Kd	HEK293-hP2X7R membranes	1.15 ± 0.12 nM	[6][7]
Kd	HEK293-hP2X7R living cells	5.09 ± 0.98 nM	[8]
Ki	HEK293-hP2X7R living cells	2.63 ± 0.6 nM	[8]
Bmax	HEK293-hP2X7R membranes	3.03 ± 0.10 pmol/mg	[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (K_i) of GSK-1482160 for the P2X7 receptor.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).
- Radioligand: [11C]GSK-1482160.
- Procedure:
 - HEK293-hP2X7R cells are cultured to confluence.

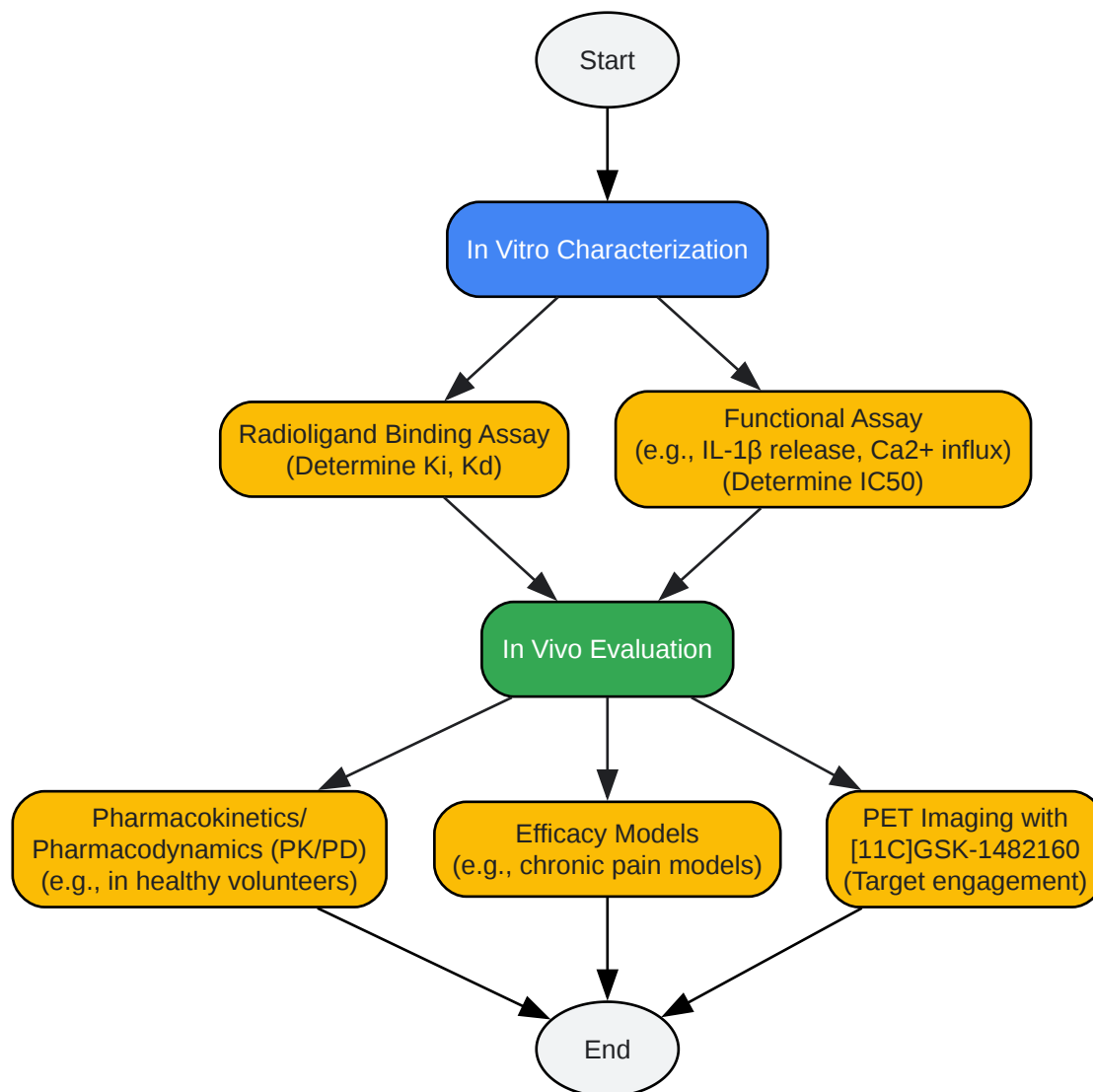
- For saturation binding assays, cell membranes are incubated with increasing concentrations of [^{11}C]GSK-1482160 to determine the K_d and B_{max} .
- For competition binding assays, cells or cell membranes are incubated with a fixed concentration of [^{11}C]GSK-1482160 and increasing concentrations of non-radiolabeled GSK-1482160.
- After incubation, the bound and free radioligand are separated by rapid filtration.
- The amount of radioactivity on the filters is quantified using a scintillation counter.
- The IC_{50} value is determined from the competition curve and the K_i value is calculated using the Cheng-Prusoff equation.

Ex Vivo IL-1 β Release Assay

This assay measures the functional effect of GSK-1482160 on P2X7R-mediated cytokine release.

- Sample: Human whole blood.
- Stimulation: Lipopolysaccharide (LPS) and ATP.
- Procedure:
 - Whole blood samples are collected from subjects.
 - The blood is pre-incubated with varying concentrations of GSK-1482160 or vehicle control.
 - The cells are then stimulated with LPS to induce the transcription of pro-IL-1 β .
 - Subsequently, a high concentration of ATP is added to activate the P2X7 receptor and the NLRP3 inflammasome, leading to the cleavage of pro-IL-1 β into its mature, secreted form.
 - Plasma is collected and the concentration of IL-1 β is measured using a validated immunoassay (e.g., ELISA).
 - The inhibitory effect of GSK-1482160 on IL-1 β release is then quantified.

Experimental Workflow for P2X7R Antagonist Characterization



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Caption: A general workflow for characterizing a P2X7R antagonist.

Conclusion

GSK-1482160 is a well-characterized negative allosteric modulator of the P2X7 receptor with demonstrated in vitro and in vivo activity. Its ability to inhibit IL-1 β release has made it a valuable tool for studying the role of the P2X7 receptor in inflammation and a potential therapeutic agent for inflammatory conditions. Although its clinical development was

discontinued, the extensive preclinical and early clinical data available for GSK-1482160 continue to be of significant value to researchers in the field of purinergic signaling and drug development.[5] Further research would be necessary to elucidate the biological activity profile of its (R)-isomer and to understand the stereoselectivity of its interaction with the P2X7 receptor.

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